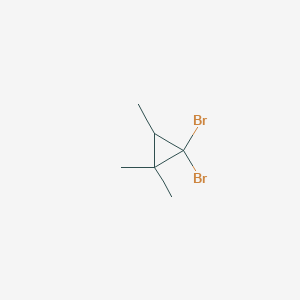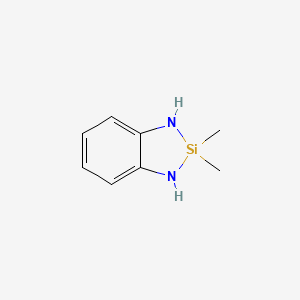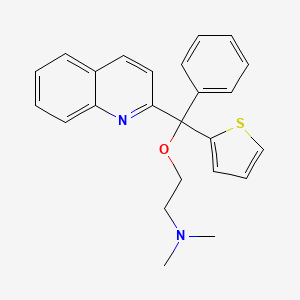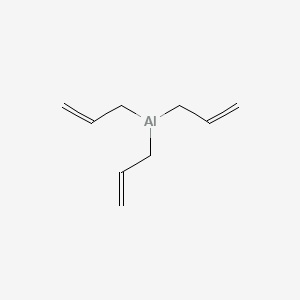
Tri(prop-2-en-1-yl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(prop-2-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three prop-2-en-1-yl groups attached to an aluminum atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(prop-2-en-1-yl)alumane typically involves the reaction of aluminum trichloride with prop-2-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
AlCl3+3CH2=CHCH2MgBr→Al(CH2=CHCH2)3+3MgBrCl
This reaction requires strict control of moisture and temperature to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is typically carried out in specialized reactors designed to handle organometallic compounds safely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(prop-2-en-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and corresponding aldehydes or ketones.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The prop-2-en-1-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and catalysts like palladium or platinum are employed.
Major Products
Oxidation: Aluminum oxide and prop-2-en-1-al.
Reduction: Aluminum hydrides.
Substitution: Various substituted aluminum compounds depending on the substituents used.
Applications De Recherche Scientifique
Tri(prop-2-en-1-yl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and composites.
Mécanisme D'action
The mechanism of action of Tri(prop-2-en-1-yl)alumane involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them towards nucleophilic attack. This property is particularly useful in catalysis and organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tri(propan-2-yl)alumane
- Titanium(4+),tris(prop-1-en-2-yl)alumane,tetrachloride
Comparison
Tri(prop-2-en-1-yl)alumane is unique due to its specific prop-2-en-1-yl groups, which confer distinct reactivity compared to other similar compounds. For instance, Tri(propan-2-yl)alumane has different steric and electronic properties, affecting its reactivity and applications. Titanium(4+),tris(prop-1-en-2-yl)alumane,tetrachloride, on the other hand, involves a different metal center, leading to varied chemical behavior and uses.
Conclusion
This compound is a versatile organoaluminum compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, materials science, and beyond. Further research into its properties and applications could unlock new possibilities in these fields.
Propriétés
Numéro CAS |
18854-66-5 |
|---|---|
Formule moléculaire |
C9H15Al |
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
tris(prop-2-enyl)alumane |
InChI |
InChI=1S/3C3H5.Al/c3*1-3-2;/h3*3H,1-2H2; |
Clé InChI |
NYCCIXSSBIMHNO-UHFFFAOYSA-N |
SMILES canonique |
C=CC[Al](CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


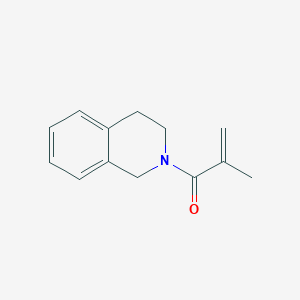

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

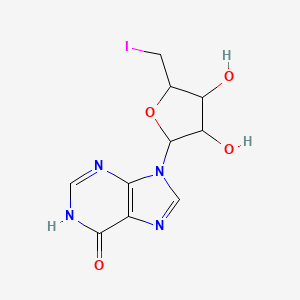
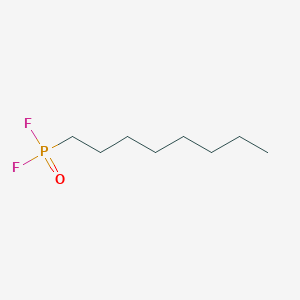
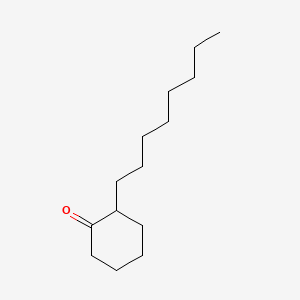
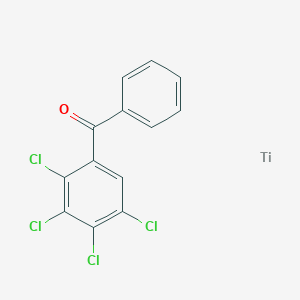

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)

